
3-Nitrobenzoyl bromide
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Description
3-Nitrobenzoyl bromide is a useful research compound. Its molecular formula is C7H4BrNO3 and its molecular weight is 230.02 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Nitrobenzyl bromides undergo S<sub>N</sub>2 reactions due to the electrophilic benzylic carbon adjacent to the bromine atom. The nitro group (-NO₂) enhances electrophilicity via resonance and inductive effects, facilitating nucleophilic attack.
Key Reagents and Products:
Mechanistic Insight :
The reaction proceeds via a two-step radical pathway in some cases. For example, carbene-catalyzed reductive coupling with ketones generates α-hydroxy esters through radical intermediates (Fig. 1) :
-
Bromide leaves, forming a nitrobenzyl radical (B2 ).
-
Radical addition to a ketone forms B3 , which is reduced to yield alcohol products.
Reduction Reactions
The nitro group (-NO₂) in nitrobenzyl bromides is reducible to an amine (-NH₂) under controlled conditions.
Experimental Conditions and Outcomes:
Reducing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
H₂ (Pd/C catalyst) | Ethanol, 50°C, 12h | 3-Aminobenzyl bromide | 85% | |
SnCl₂ in HCl | Reflux, 6h | 3-Aminobenzyl bromide | 78% |
Notable Side Reaction :
Over-reduction of the nitro group can produce hydroxylamine intermediates, which may further react to form azoxy compounds .
Oxidation Reactions
While less common, oxidation of the nitro group can occur under strong oxidizing conditions:
Oxidizing Agent | Conditions | Product | Observation | Reference |
---|---|---|---|---|
KMnO₄ in H₂SO₄ | 100°C, 4h | Nitrobenzoic acid derivatives | Low yield (≤30%) | |
CrO₃ in acetic acid | Reflux, 8h | Degradation products | Complex mixture |
Coupling Reactions
Nitrobenzyl bromides participate in cross-coupling reactions, enabling C-C bond formation:
Suzuki-Miyaura Coupling:
Boronic Acid | Catalyst System | Product | Yield | Reference |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 72% |
Mechanistic Pathway :
The bromine atom is replaced by the aryl group from the boronic acid via a Pd(0)/Pd(II) catalytic cycle .
Bromination and Radical Reactions
Industrial synthesis often involves free radical bromination of nitrotoluene precursors:
Process | Conditions | Outcome | Reference |
---|---|---|---|
HBr/H₂O₂ with AIBN initiator | 80°C, visible light irradiation | 3-Nitrobenzyl bromide (85% purity) |
Key Equation :
C7H7NO2+Br2AIBN lightC7H6BrNO2+HBr
Thermochemical Data
Reaction enthalpies and stability metrics for nitrobenzyl bromides:
Property | Value (kJ/mol) | Method | Reference |
---|---|---|---|
Δ<sub>f</sub>H° (gas phase) | +216.5 ± 8.2 | Computational | |
Bond Dissociation Energy (C-Br) | 289 ± 10 | Experimental |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-nitrobenzoyl bromide with high purity for research purposes?
- Methodological Answer : Synthesis typically involves the bromination of 3-nitrobenzoic acid using phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). For example, refluxing 3-nitrobenzoic acid with excess PBr₃ under anhydrous conditions yields this compound. Purification via vacuum distillation or recrystallization (using non-polar solvents like hexane) ensures high purity. Reaction progress can be monitored by TLC or FTIR for carbonyl bromide (~1800 cm⁻¹ absorption) .
- Key References :
- Analogous bromination methods for sugar derivatives ( ).
- Optimization of nitrobenzoyl derivatives in medicinal chemistry ().
Q. How should researchers safely handle and store this compound to minimize hazards?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of corrosive vapors. Avoid contact with water, as hydrolysis releases HBr gas.
- Storage : Store in airtight, moisture-resistant containers under inert gas (N₂/Ar) at 2–8°C. Separate from bases, alcohols, and oxidizing agents.
- Disposal : Neutralize residual bromide with sodium bicarbonate, followed by activated carbon filtration (to adsorb organic byproducts) and UV fluorescence checks for contamination .
- Key References :
- Safety protocols for nitrobenzoyl derivatives ().
- Ethidium bromide disposal guidelines ().
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 8.0–8.5 ppm) and carbonyl carbon (δ ~165 ppm).
- FTIR : Confirm C=O stretch (~1800 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹).
- Mass Spectrometry (EI/ESI) : Molecular ion peak at m/z 230 (C₇H₄BrNO₃).
- Elemental Analysis : Validate Br content (~34.7%) via combustion analysis.
- Key References :
- GC-MS data for brominated aromatics ().
- Characterization of nitrobenzoyl chelators ().
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer :
- Scenario : Conflicting NO₂ stretch frequencies in IR or unexpected splitting in NMR.
- Troubleshooting :
Purity Check : Use HPLC or melting point analysis to detect impurities.
Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
Isotopic Labeling : Use ¹⁵N-labeled reagents to resolve NO₂ vibrational coupling.
Q. What strategies optimize the yield of this compound in multi-step syntheses under varying conditions?
- Methodological Answer :
- Catalyst Optimization : Use Lewis acids (e.g., FeCl₃) to accelerate bromination.
- Temperature Control : Maintain reflux at 80–100°C to balance reaction rate and side-product formation.
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation.
- Key References :
- Synthesis challenges in brominated sugar derivatives ( ).
- Structure-activity optimization in medicinal chemistry ().
Q. How can colorimetric methods be adapted to quantify bromide release in reactions involving this compound?
- Methodological Answer :
- Principle : Bromide ions react with fluorescein in the presence of chloramine-T, producing a pink chromogen (λmax = 515 nm).
- Protocol :
Sample Prep : Hydrolyze this compound in NaOH, then neutralize.
Color Development : Add fluorescein/chloramine-T reagent and measure absorbance.
Calibration : Use KBr standards (0.1–10 ppm) for quantification.
Q. Data Contradiction Analysis
- Example : Conflicting melting points reported for this compound (e.g., 45–48°C vs. 50–52°C).
- Resolution :
Recrystallization Solvent : Compare results using hexane vs. ethyl acetate.
DSC Analysis : Use differential scanning calorimetry to assess polymorphism.
Properties
CAS No. |
13277-62-8 |
---|---|
Molecular Formula |
C7H4BrNO3 |
Molecular Weight |
230.02 g/mol |
IUPAC Name |
3-nitrobenzoyl bromide |
InChI |
InChI=1S/C7H4BrNO3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H |
InChI Key |
YPLWRVLXVBKSIU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Br |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Br |
Origin of Product |
United States |
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